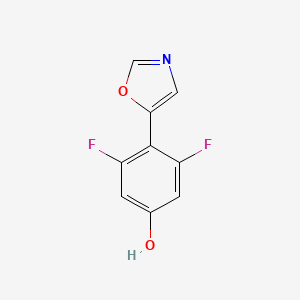

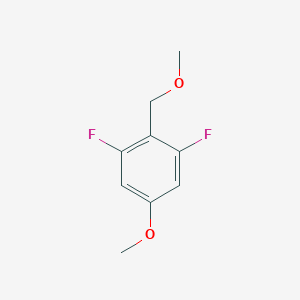

3,5-Difluoro-4-(oxazol-5-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

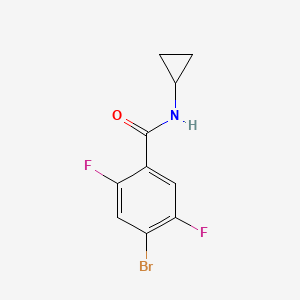

3,5-Difluoro-4-(oxazol-5-yl)phenol is a chemical compound with the molecular formula C9H5F2NO2 . It is used as a building block in research . A similar compound, 3-isopropyl-6-[4-(2,5-difluoro-phenyl)-oxazol-5-yl]-[1,2,4]triazolo-[4,3-a]pyridine, is known to be a potent inhibitor of MAP kinases, and is useful in the treatment of various disorders .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-(oxazol-5-yl)phenol can be analyzed using various spectroscopic techniques. For instance, the IR spectrum, 1H NMR, 13C NMR, and 19F NMR can provide valuable information about the structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-4-(oxazol-5-yl)phenol, such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .Aplicaciones Científicas De Investigación

Biological Activities of Oxazole Derivatives

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Fluorinated Oxazoles

Fluorinated oxazoles, such as 3,5-Difluoro-4-(oxazol-5-yl)phenol, have unique chemical properties and applications . The methods for preparation of oxazoles and benzoxazoles may be subdivided into two synthetic approaches: Incorporation of fluorine atom or fluoroalkyl groups, and synthesis from fluorine-containing acyclic fragments .

Inhibitor of MAP Kinases

3,5-Difluoro-4-(oxazol-5-yl)phenol is a potent inhibitor of MAP kinases, preferably p38 kinase (MAPK14/CSBP/RK kinase) . It is useful in the treatment of inflammation, osteoarthritis, rheumatoid arthritis, cancer, reperfusion or ischemia in stroke or heart attack, autoimmune diseases, and other disorders .

Cytotoxic Activity

The compound 2-[1-(4-methoxyphenyl)-9H-β-carbolin-3-yl]-4-(benzylidene)-4H-oxazol-5-one was the most active derivative, exhibiting a potent cytotoxic activity against glioma (U251), prostate (PC-3), and ovarian (OVCAR-03) cancer cell lines .

Commercial Availability

Mecanismo De Acción

Target of Action

A structurally similar compound, 3-isopropyl-6-[4-(2,5-difluoro-phenyl)-oxazol-5-yl]-[1,2,4]triazolo-[4,3-a]pyridine, is known to be a potent inhibitor of map kinases, preferably p38 kinase .

Mode of Action

Based on the action of the structurally similar compound mentioned above, it can be inferred that it might interact with its target kinase by binding to the atp-binding pocket, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of MAP kinases, such as p38 kinase, can affect several biochemical pathways. These kinases play a crucial role in cellular responses to cytokines and stress, and their inhibition can impact inflammatory responses, cell differentiation, and apoptosis .

Result of Action

The inhibition of map kinases can lead to reduced inflammation and modulation of cell differentiation and apoptosis .

Propiedades

IUPAC Name |

3,5-difluoro-4-(1,3-oxazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-6-1-5(13)2-7(11)9(6)8-3-12-4-14-8/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTVYTAINPEMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=CN=CO2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(oxazol-5-yl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

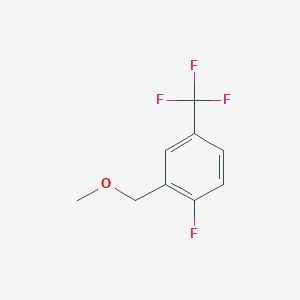

![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)

![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)